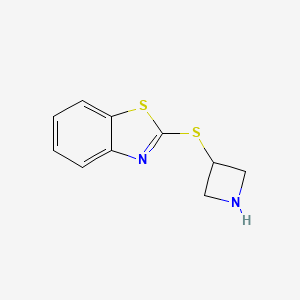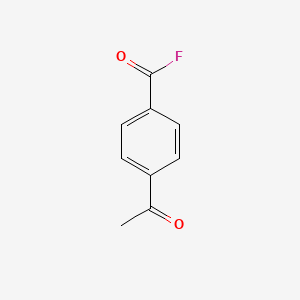
N-(Ethanesulfonyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Ethanesulfonyl)pyrrolidine-3-carboxamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring, an ethanesulfonyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-(Ethanesulfonyl)pyrrolidine-3-carboxamide typically begins with pyrrolidine, ethanesulfonyl chloride, and a suitable carboxamide precursor.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(Ethanesulfonyl)pyrrolidine-3-carboxamide can undergo oxidation reactions, particularly at the sulfur atom of the ethanesulfonyl group. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles such as amines or thiols can replace the ethanesulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often at elevated temperatures.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(Ethanesulfonyl)pyrrolidine-3-carboxamide is used as a building block in organic synthesis. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its structural similarity to natural substrates. It may serve as a probe in biochemical assays.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its unique structure allows for the exploration of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which N-(Ethanesulfonyl)pyrrolidine-3-carboxamide exerts its effects depends on its interaction with specific molecular targets. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The ethanesulfonyl group can form strong interactions with amino acid residues, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(Methanesulfonyl)pyrrolidine-3-carboxamide
- N-(Propylsulfonyl)pyrrolidine-3-carboxamide
- N-(Butanesulfonyl)pyrrolidine-3-carboxamide
Uniqueness
N-(Ethanesulfonyl)pyrrolidine-3-carboxamide is unique due to the specific length and properties of the ethanesulfonyl group. This group provides a balance between hydrophobicity and hydrophilicity, influencing the compound’s solubility and reactivity. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for diverse applications.
Properties
Molecular Formula |
C7H14N2O3S |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
N-ethylsulfonylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C7H14N2O3S/c1-2-13(11,12)9-7(10)6-3-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10) |
InChI Key |
YYKHIUXTCLSDIU-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC(=O)C1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




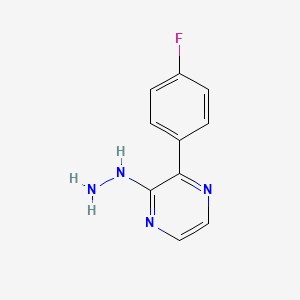
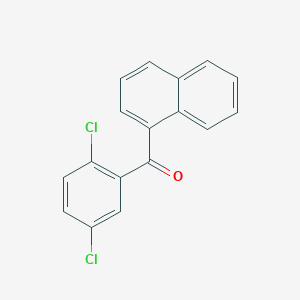

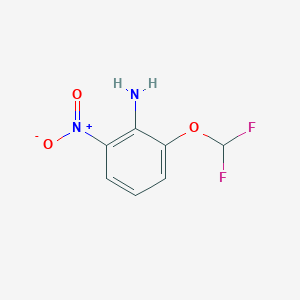



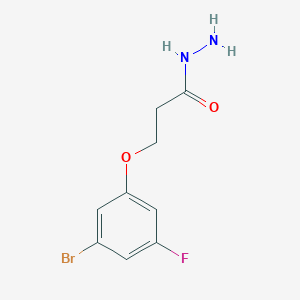
![(2S)-2-[(4-Chlorobenzoyl)oxy]propanoic acid](/img/structure/B12085376.png)
